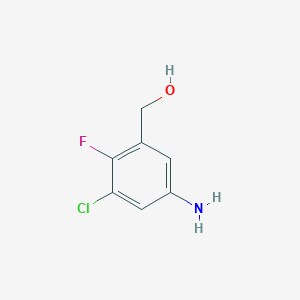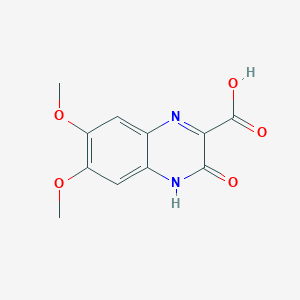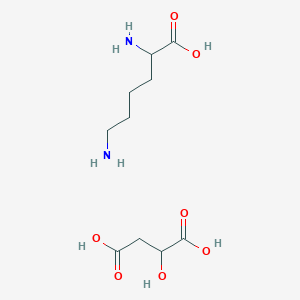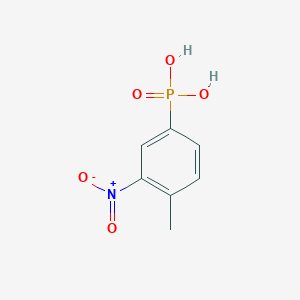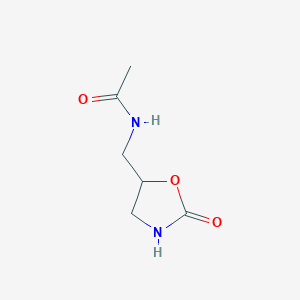
5-Acetylaminomethyl-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide is a synthetic compound belonging to the class of oxazolidinonesIt is known for its antimicrobial properties and is used in the treatment of infections caused by gram-positive bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide typically involves the reaction of a carbamate with an oxazolidinone ring. One common method includes the reaction of methyl 3-fluoro-4-morpholinophenyl carbamate with R-epichlorohydrin in the presence of n-butyllithium in hexane. This reaction yields ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, which is then reacted with potassium phthalimide to produce the desired compound .
Industrial Production Methods
Industrial production of N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different structural analogs.
Substitution: Substitution reactions, particularly involving the acetamide group, can yield a variety of derivatives with potential biological activities
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Applications De Recherche Scientifique
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antimicrobial properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new antimicrobial agents and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide involves inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This action effectively halts bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and reduced side effects compared to linezolid.
Radezolid: A second-generation oxazolidinone with improved activity against resistant bacterial strains.
Uniqueness
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide stands out due to its specific structural features, which confer unique antimicrobial properties. Its ability to inhibit protein synthesis by binding to the 50S ribosomal subunit makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Propriétés
Formule moléculaire |
C6H10N2O3 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)7-2-5-3-8-6(10)11-5/h5H,2-3H2,1H3,(H,7,9)(H,8,10) |
Clé InChI |
RNJIQYVMKXWZBO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1CNC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


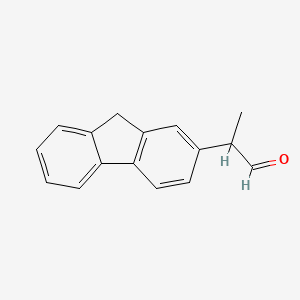
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B13890124.png)
![N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)
![5-[[Benzyl(methyl)amino]methyl]-2-methylaniline](/img/structure/B13890141.png)
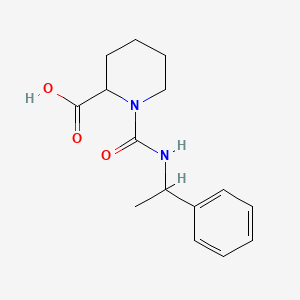
![4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid](/img/structure/B13890153.png)
![7-(4-Piperidyl)-1,3-dihydrofuro[3,4-c]pyridine;dihydrochloride](/img/structure/B13890158.png)
![tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)
![Benzonitrile, 5-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B13890172.png)
